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Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that allows
the passage of calcium (Ca2*) and other cations across the cell membrane.[1][2][3] It is a key
component of the slit diaphragm in podocytes, the specialized cells of the kidney's filtration
barrier.[1][2] TRPC6 can be activated by various stimuli, including G-protein coupled receptor
(GPCR) activation leading to the production of diacylglycerol (DAG), as well as by mechanical
stress.[3][4]

Overexpression or gain-of-function mutations in the TRPC6 gene have been strongly
implicated in the pathogenesis of Focal Segmental Glomerulosclerosis (FSGS), a leading
cause of kidney failure.[1][2][5][6] This excessive TRPC6 activity leads to an uncontrolled influx
of calcium into podocytes.[5][6] Elevated intracellular calcium levels trigger a cascade of
detrimental events, including cytoskeletal reorganization, detachment of podocyte foot
processes from the glomerular basement membrane, and ultimately, podocyte loss (depletion).
[5][6] This damage to the glomerular filtration barrier results in proteinuria, a hallmark of FSGS.
[5] Beyond the kidney, aberrant TRPCG6 activity is also associated with pathological cardiac
hypertrophy and fibrosis.[4][7][8]

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15584180#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/31028142/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Electrophysiology_Recording_of_TRPC6_Channels_using_BI_749327.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7082128/
https://pubmed.ncbi.nlm.nih.gov/31028142/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Electrophysiology_Recording_of_TRPC6_Channels_using_BI_749327.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7082128/
https://en.wikipedia.org/wiki/TRPC
https://pubmed.ncbi.nlm.nih.gov/31028142/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Electrophysiology_Recording_of_TRPC6_Channels_using_BI_749327.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10719596/
https://www.researchgate.net/publication/374313387_TRPC6_Inhibitor_BI_764198_in_FSGS_Phase_II_Study_Design
https://pmc.ncbi.nlm.nih.gov/articles/PMC10719596/
https://www.researchgate.net/publication/374313387_TRPC6_Inhibitor_BI_764198_in_FSGS_Phase_II_Study_Design
https://pmc.ncbi.nlm.nih.gov/articles/PMC10719596/
https://www.researchgate.net/publication/374313387_TRPC6_Inhibitor_BI_764198_in_FSGS_Phase_II_Study_Design
https://pmc.ncbi.nlm.nih.gov/articles/PMC10719596/
https://en.wikipedia.org/wiki/TRPC
https://www.pnas.org/doi/10.1073/pnas.1815354116
https://www.researchgate.net/publication/332703720_In_vivo_selective_inhibition_of_TRPC6_by_antagonist_BI_749327_ameliorates_fibrosis_and_dysfunction_in_cardiac_and_renal_disease
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584180?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Bl 749327 and Bl 764198: Potent and Selective
TRPCG6 Inhibitors

Bl 749327 is an orally bioavailable, potent, and selective antagonist of the TRPC6 channel that
has been extensively characterized in preclinical studies.[1][7][9] Bl 764198 is a novel,
selective, oral TRPCG6 inhibitor that has advanced into clinical trials for the treatment of FSGS.
[5][10][11][12][13][14] While specific preclinical data for Bl 764198 is less detailed in the public
domain, its mechanism of action is understood to be the same as Bl 749327.

Quantitative Data: Potency and Selectivity of Bl 749327

The inhibitory potency of Bl 749327 has been determined using electrophysiological assays,
specifically whole-cell patch-clamp recordings in HEK293 cells engineered to express TRPC6
channels.[1][10] The half-maximal inhibitory concentration (ICso) values demonstrate the
compound's high affinity for TRPC6 across different species.

Target Species ICso0 (NM)
TRPC6 Mouse 13[1][9][15][16]
TRPC6 Human 19[9][16][17]
TRPC6 Guinea Pig 15[9][16][17]

Bl 749327 also exhibits significant selectivity for TRPC6 over its most closely related TRPC
family members, TRPC3 and TRPC7.[1][9][15]

Selectivity vs.

Target Species ICs0 (NM

2 . 0 (M) MTRPC6
TRPC3 Mouse 1,100[10][15] 85-fold[1][9]
TRPC7 Mouse 550[10][15] 42-fold[1][9]

Core Mechanism of Action: Inhibition of the TRPC6-
Calcineurin-NFAT Pathway
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The primary mechanism of action for both Bl 749327 and Bl 764198 is the direct inhibition of
the TRPCG6 ion channel. By blocking this channel, the inhibitors prevent the excessive influx of
Caz* into cells, even in the presence of pathological stimuli. This interruption of the initial trigger
in the disease cascade leads to the suppression of downstream signaling pathways
responsible for cellular damage and fibrosis.[1][4][7]

The most well-documented downstream pathway affected is the calcineurin-NFAT signaling
cascade.[1][4] Calcineurin is a calcium-dependent phosphatase that, when activated by
elevated intracellular Caz*, dephosphorylates NFAT. This dephosphorylation allows NFAT to
translocate into the nucleus, where it acts as a transcription factor to promote the expression of
pro-hypertrophic and pro-fibrotic genes.[1][4] By preventing the initial Ca?* influx, Bl 749327
effectively inhibits the activation of calcineurin and the subsequent nuclear translocation of
NFAT, thereby blocking the transcription of genes that contribute to tissue remodeling and
fibrosis.[1][7]

Pathological Stimuli
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Figure 1: Simplified signaling pathway of TRPC6-mediated pathology and its inhibition by BI
749327/Bl 764198.

Experimental Protocols
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The mechanism of action of Bl 749327 has been elucidated through a series of in vitro and in
Vivo experiments.

In Vitro Assays

This technique was used to directly measure the inhibitory effect of Bl 749327 on TRPC6
channel currents.[10]

e Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected to express mouse,
human, or guinea pig TRPC6 channels.[10]

e Protocol:
o Cells are voltage-clamped at a holding potential of -60 mV.

o Avoltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) is applied every 10
seconds to elicit TRPC6 currents.

o The TRPCG6 channel is activated by perfusing the cells with a solution containing a TRPC6
agonist, such as 100 pM 1-oleoyl-2-acetyl-sn-glycerol (OAG).

o Once a stable activated current is achieved, cells are co-perfused with varying
concentrations of Bl 749327 (e.g., 1 nM to 1 uM) to determine dose-dependent inhibition.

o Current amplitudes are measured at specific voltages to construct a dose-response curve
and calculate the 1Cso value.[2]

This assay quantifies the effect of Bl 749327 on the TRPC6-mediated activation of the NFAT
transcription factor.[1][10]

e Cell Line: HEK293T cells.
e Protocol:

o Cells are co-transfected with an NFAT-luciferase reporter plasmid and a plasmid
expressing either wild-type or a gain-of-function mutant of TRPCS6.
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o Transfected cells are then treated with varying concentrations of Bl 749327 (e.g., 100,
250, and 500 nM).[15]

o After a suitable incubation period, the cells are lysed, and luciferase activity is measured
using a luminometer.

o Adecrease in luciferase activity in the presence of Bl 749327 indicates inhibition of NFAT
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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